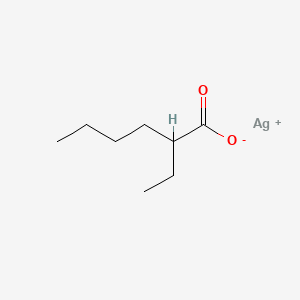

Silver 2-ethylhexanoate

描述

Silver 2-ethylhexanoate is an organometallic compound that is widely used in various industrial and scientific applications. It is a silver salt of 2-ethylhexanoic acid and is known for its solubility in organic solvents. This compound is particularly valued for its role in the preparation of conductive inks and pastes, which are essential in the electronics industry .

准备方法

Synthetic Routes and Reaction Conditions: Silver 2-ethylhexanoate can be synthesized through the reaction of silver nitrate with 2-ethylhexanoic acid. The process involves dissolving silver nitrate in deionized water and then adding 2-ethylhexanoic acid under constant stirring. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of long-chain alkyl carboxylates and alkylamines. For instance, the decomposition of this compound in the presence of di-n-octylamine has been shown to accelerate the formation of uniform spherical submicron silver powders .

化学反应分析

Types of Reactions: Silver 2-ethylhexanoate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and reduction.

Common Reagents and Conditions:

Thermal Decomposition: When heated, this compound decomposes to form silver particles.

Oxidation: In an oxidizing atmosphere, this compound can undergo oxidation, leading to the formation of silver oxide.

Major Products: The primary product of the thermal decomposition of this compound is metallic silver. In oxidation reactions, silver oxide is the major product .

科学研究应用

Synthesis of Silver Nanoparticles

One of the primary applications of silver 2-ethylhexanoate is in the synthesis of silver nanoparticles (AgNPs). The compound can be thermally decomposed to produce AgNPs, which are widely used in electronics, medicine, and as antimicrobial agents.

Thermal Decomposition Process

The thermal decomposition of this compound occurs at temperatures starting from 150 °C, with a maximum decomposition rate observed at around 183 °C. This process is crucial for producing nanoparticles with controlled size and morphology, impacting their electrical and physical properties .

Low Sintering Temperature Nano-Silver Pastes

This compound is incorporated into nano-silver pastes to enhance their performance in electronic applications. These pastes are critical for die attachment and interconnects in electronic devices.

Properties of Nano-Silver Pastes

The addition of this compound results in lower resistivity and higher shear strength in the resulting pastes. For instance, pastes formulated with varying amounts of this compound demonstrated significant improvements in electrical conductivity and bonding strength compared to those without it .

| Paste Composition | Heating Temperature/Time | Resistivity (Ω∙m) | Shear Strength (MPa) |

|---|---|---|---|

| PM03-0 | 250 °C/30 min | 57.48 | |

| PM03-10 | 250 °C/30 min | - | |

| PM03-17.5 | 250 °C/30 min | - |

This table illustrates the relationship between the composition of the paste, heating conditions, resistivity, and shear strength .

Catalytic Applications

This compound also finds applications as a catalyst in various chemical reactions such as oxidation, hydrogenation, and polymerization processes. Its role as a precursor allows for the generation of silver nanoparticles that can act as effective catalysts due to their high surface area to volume ratio.

Catalytic Efficiency

Research has indicated that silver nanoparticles derived from this compound exhibit enhanced catalytic activity compared to bulk silver due to their increased surface reactivity . This property is particularly beneficial in industrial processes where efficiency is paramount.

Coatings and Antimicrobial Applications

The antimicrobial properties of silver make this compound a candidate for use in coatings that require antibacterial characteristics. These coatings can be applied to various surfaces to inhibit microbial growth.

Case Studies

Several studies have demonstrated the effectiveness of silver-containing coatings derived from this compound against bacterial strains, making them suitable for use in medical devices and sanitary applications .

作用机制

The mechanism of action of silver 2-ethylhexanoate primarily involves its decomposition to release silver ions or particles. These silver ions interact with bacterial cell membranes, leading to cell death. The compound’s effectiveness in conductive inks is due to the formation of a continuous silver network upon thermal decomposition, which enhances electrical conductivity .

相似化合物的比较

- Silver neodecanoate

- Silver acetate

- Silver nitrate

Comparison: Silver 2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to form uniform submicron silver powders. Compared to silver nitrate, it is less prone to oxidation and offers better stability in various applications. Silver neodecanoate and silver acetate are also used in similar applications, but this compound is preferred for its superior performance in conductive inks and pastes .

生物活性

Silver 2-ethylhexanoate is an organic silver compound that has garnered attention for its unique biological activities, particularly in the synthesis of silver nanoparticles and its potential applications in various fields, including medicine and electronics. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound primarily targets the formation of silver nanoparticles through its decomposition into elemental silver. This process is critical in various biochemical applications, especially in catalysis and antimicrobial activities.

Mode of Action

The compound decomposes under specific conditions (e.g., heat), resulting in the release of silver ions. These ions can interact with cellular components, leading to oxidative stress and disruption of cellular functions. The interaction with thiol groups in proteins is particularly notable, as it can inhibit enzyme activity and alter metabolic pathways .

Biochemical Pathways

This compound influences several biochemical pathways by:

- Catalyzing Reactions : It acts as a catalyst in organic synthesis, facilitating reactions such as the cyclization of halogenated hydrocarbons.

- Inducing Oxidative Stress : The compound can cause oxidative stress in cells, activating stress response pathways and altering gene expression.

- Interacting with Enzymes : It binds to enzymes and other biomolecules, affecting their function and potentially leading to cell death at higher concentrations .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Solubility : It is soluble in organic solvents like ethanol and methanol, which aids its application in various formulations.

- Transport and Distribution : The compound can be transported across cellular membranes via specific transporters or binding proteins, impacting its biological effects.

Cellular Effects

Research indicates that this compound has significant effects on cell viability and function:

- Antimicrobial Activity : Silver nanoparticles produced from this compound exhibit strong antibacterial properties against pathogens such as Acinetobacter baumannii.

- Cytotoxicity : At higher concentrations, it can lead to cell death; however, at lower doses, it may promote wound healing and tissue regeneration .

Research Findings

Several studies have investigated the biological activity of this compound:

- Synthesis and Characterization : A study demonstrated the effective synthesis of this compound from silver nitrate and 2-ethylhexanoic acid. The characterization included Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA), confirming the formation of the silver salt with a decomposition temperature starting at 150 °C .

- Application in Nano-Silver Pastes : Research on low sintering temperature nano-silver pastes showed that incorporating this compound improved electrical conductivity and bonding strength. The resistivity measurements indicated a significant decrease in resistivity with increased amounts of the compound up to a certain threshold (17.5 wt%) before aggregation occurred .

- Antimicrobial Studies : In vivo studies using Galleria mellonella larvae demonstrated that silver acetate (related to this compound) could be safely delivered at antimicrobial levels without harming the host, underscoring its potential for treating infections caused by resistant bacteria .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₄AgO₂ |

| Molecular Weight | 260.31 g/mol |

| Decomposition Temperature | Starts at 150 °C |

| Solubility | Soluble in ethanol, methanol |

Table 2: Effects on Resistivity and Shear Strength

| Sample ID | This compound (%) | Resistivity (Ω·cm) | Shear Strength (MPa) |

|---|---|---|---|

| PM03-0 | 0 | X | Y |

| PM03-17.5 | 17.5 | 3.50 ± 0.02 | A |

| PM03-25 | 25 | Higher than PM03-17.5 | B |

属性

CAS 编号 |

26077-31-6 |

|---|---|

分子式 |

C8H16AgO2 |

分子量 |

252.08 g/mol |

IUPAC 名称 |

2-ethylhexanoic acid;silver |

InChI |

InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI 键 |

WFPAVFKCFKPEQS-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Ag+] |

规范 SMILES |

CCCCC(CC)C(=O)O.[Ag] |

Key on ui other cas no. |

26077-31-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Silver 2-ethylhexanoate facilitate low-temperature curing in conductive silver pastes?

A1: this compound acts as a precursor for metallic silver formation at relatively low temperatures. [, , ]. Traditional silver pastes often require high temperatures for curing, limiting their use in flexible electronics. Research shows that adding this compound to these pastes promotes silver nanoparticle formation at temperatures as low as 200°C. [] This occurs because the compound decomposes thermally, leaving behind pure silver particles that bridge the gaps between larger silver flakes in the paste. [] This process enhances the connectivity and packing density of silver, leading to improved electrical conductivity. []

Q2: What is the role of this compound in enhancing the thermal conductivity of electrically conductive adhesives (ECAs)?

A2: Electrically conductive adhesives (ECAs) often suffer from low thermal conductivity due to the gaps between filler materials. This compound, when added to epoxy-based ECAs, significantly enhances their thermal conductivity. [] This improvement stems from its ability to form ultrafine silver particles (13-47 nm) uniformly distributed within the epoxy matrix. [] These particles effectively bridge the gaps, creating a continuous network for efficient heat transport.

Q3: What are the advantages of using this compound over other silver precursors in material applications?

A3: this compound offers several advantages. Firstly, its low decomposition temperature allows for the formation of silver nanoparticles at temperatures compatible with flexible substrates, making it ideal for flexible electronics. [, ] Secondly, the compound decomposes cleanly, leaving behind minimal residues that could negatively impact the material's properties. [] Finally, it exhibits good compatibility with various polymers, enabling its incorporation into diverse material formulations. []

Q4: Can you explain the mechanism behind the spontaneous formation of silver nanoparticles from this compound in dimethyl sulfoxide (DMSO)?

A4: Research indicates that this compound undergoes spontaneous reduction in DMSO at room temperature, leading to the formation of silver nanoparticles. [] This process is temperature-dependent and relatively slow. While the exact mechanism is still under investigation, computational studies suggest the involvement of intermediate species formed through the interaction of this compound with DMSO. [] These intermediates further react, ultimately leading to the nucleation and growth of silver nanoparticles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。